1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol
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Overview
Description
1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol is a chemical compound that belongs to the class of tetrazoles Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, as well as a thiol group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Bromination and Chlorination: The starting material, 2-chlorophenol, undergoes bromination to form 4-bromo-2-chlorophenol.
Formation of Tetrazole Ring: The 4-bromo-2-chlorophenol is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.
Introduction of Thiol Group: Finally, the thiol group is introduced by reacting the tetrazole derivative with a thiolating agent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Cyclization Reactions: The tetrazole ring can undergo cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Products: Disulfides and sulfonic acids.
Reduction Products: Thiolates and other reduced forms of the compound.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Signal Transduction Pathways: It may interfere with signal transduction pathways by modulating the activity of key proteins and receptors.
Reactive Oxygen Species (ROS) Generation: The thiol group can participate in redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes.
Comparison with Similar Compounds
1-(4-Bromo-2-chlorophenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C7H4BrClN4S |
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Molecular Weight |
291.56 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C7H4BrClN4S/c8-4-1-2-6(5(9)3-4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14) |
InChI Key |
ASLMLPWYWUALEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)N2C(=S)N=NN2 |
Origin of Product |
United States |
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